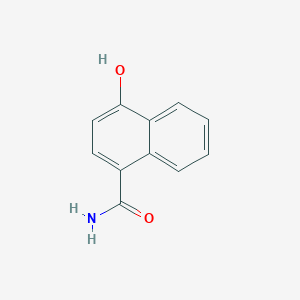
4-Hydroxynaphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxynaphthalene-1-carboxamide is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is also known by its IUPAC name, 4-hydroxy-1-naphthamide .
Molecular Structure Analysis
The molecular structure of 4-Hydroxynaphthalene-1-carboxamide consists of a naphthalene core with a carboxamide group at the 1-position and a hydroxy group at the 4-position .Wissenschaftliche Forschungsanwendungen
Photosynthetic Electron Transport Inhibition
4-Hydroxynaphthalene-1-carboxamide and its derivatives have been investigated for their potential to inhibit photosynthetic electron transport (PET) in plants. A study by Goněc et al. (2017) found that certain halogenated derivatives of 1-hydroxynaphthalene-2-carboxanilides, which are structurally related to 4-Hydroxynaphthalene-1-carboxamide, exhibited significant inhibitory effects on PET in spinach chloroplasts (Goněc et al., 2017).
Antimycobacterial and Antitrypanosomal Activities
Compounds related to 4-Hydroxynaphthalene-1-carboxamide have demonstrated antimycobacterial and antitrypanosomal activities. For instance, a study by Goněc et al. (2013) found that ring-substituted 1-hydroxynaphthalene-2-carboxanilides showed significant activity against various Mycobacterium strains (Goněc et al., 2013). Additionally, Kos et al. (2018) reported that 3-hydroxynaphthalene-2-carboxanilides exhibited promising activity against Trypanosoma brucei brucei (Kos et al., 2018).
Anticancer Properties
A study by Kauerová et al. (2020) demonstrated that ring-substituted 1-hydroxynaphthalene-2-carboxanilides, closely related to 4-Hydroxynaphthalene-1-carboxamide, showed antiproliferative effects and induced apoptosis in cancer cell lines (Kauerová et al., 2020).
Antibacterial Activity
Studies have also explored the antibacterial activities of derivatives of 4-Hydroxynaphthalene-1-carboxamide. Goněc et al. (2016) found that N-alkoxyphenylhydroxynaphthalenecarboxamides exhibited antimycobacterial activity against various strains, including Mycobacterium tuberculosis (Goněc et al., 2016).
Chemical Synthesis and Molecular Interaction
Research by Gazizov et al. (2015) explored the acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides, leading to the formation of various chemical structures, which is significant in the field of synthetic chemistry (Gazizov et al., 2015).
Inhibitory Activity Against HCMV Polymerase
A study conducted by Vaillancourt et al. (2000) discovered that ortho-hydroxynaphthalene carboxamides, similar to 4-Hydroxynaphthalene-1-carboxamide, act as inhibitors of human cytomegalovirus (HCMV) DNA polymerase, indicating potential antiviral applications (Vaillancourt et al., 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-hydroxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-11(14)9-5-6-10(13)8-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSVTWYELDAUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxynaphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479964.png)
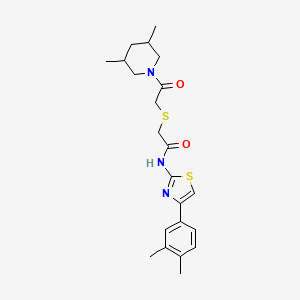
![Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479968.png)
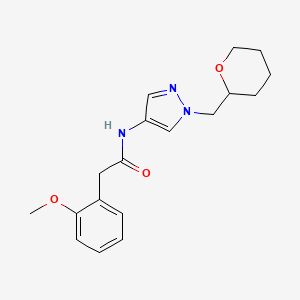
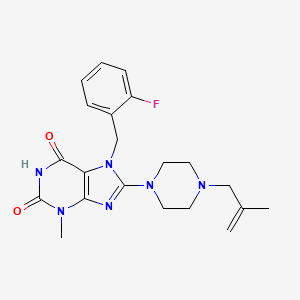
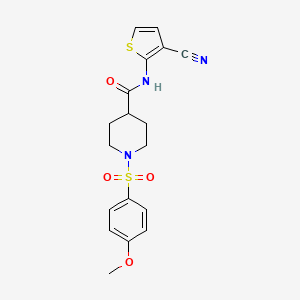
![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2479977.png)
![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2479978.png)
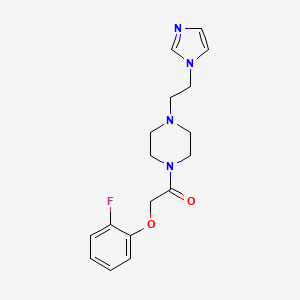
![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)
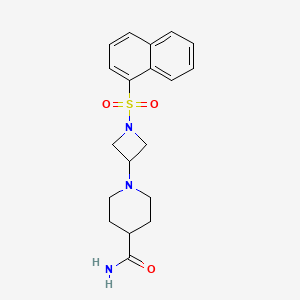
![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2479984.png)